REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[n:8]1[n:9][c:10](-[c:17]2[o:18][c:19]([CH:22]3[O:23][CH2:26][CH2:25][O:24]3)[cH:20][cH:21]2)[c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]12.[CH3:38][C:39](=[O:40])[CH3:41].[OH2:42].[c:27]1([CH3:28])[cH:29][cH:30][c:31]([S:32]([OH:33])(=[O:34])=[O:35])[cH:36][cH:37]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[n:8]1[n:9][c:10](-[c:17]2[o:18][c:19]([CH:22]=[O:23])[cH:20][cH:21]2)[c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]12
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Name
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c1ccc(Cn2nc(-c3ccc(C4OCCO4)o3)c3ccccc32)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(Cn2nc(-c3ccc(C4OCCO4)o3)c3ccccc32)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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O=Cc1ccc(-c2nn(Cc3ccccc3)c3ccccc23)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |